molecular formula C14H16FN3OS B12924960 6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine CAS No. 284681-54-5

6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine

Katalognummer: B12924960
CAS-Nummer: 284681-54-5
Molekulargewicht: 293.36 g/mol
InChI-Schlüssel: UURKELCZHKBJLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-keto ester or β-diketone, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol derivatives.

    Butoxylation: The sec-butoxy group can be introduced through etherification reactions using sec-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorine position.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals or materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the phenylsulfanyl group can influence the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Fluorophenylsulfanyl)-pyrimidine: Lacks the sec-butoxy group, which may affect its biological activity and solubility.

    6-sec-Butoxy-2-phenylsulfanyl-pyrimidine: Lacks the fluorine atom, which may reduce its binding affinity to certain targets.

    6-sec-Butoxy-2-(4-chlorophenylsulfanyl)-pyrimidine: Contains a chlorine atom instead of fluorine, which may alter its reactivity and biological properties.

Uniqueness

6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine is unique due to the combination of the sec-butoxy group, fluorine atom, and phenylsulfanyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

284681-54-5

Molekularformel

C14H16FN3OS

Molekulargewicht

293.36 g/mol

IUPAC-Name

6-butan-2-yloxy-2-(4-fluorophenyl)sulfanylpyrimidin-4-amine

InChI

InChI=1S/C14H16FN3OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-6-4-10(15)5-7-11/h4-9H,3H2,1-2H3,(H2,16,17,18)

InChI-Schlüssel

UURKELCZHKBJLY-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.